Cefazolin sodium
Overview
Description
Cefazolin Sodium is a broad-spectrum cephalosporin antibiotic mainly used for the treatment of skin bacterial infections and other moderate to severe bacterial infections in the lung, bone, joint, stomach, blood, heart valve, and urinary tract . It is also given before, during, or after certain types of surgery to prevent infections .
Synthesis Analysis
Cefazolin Sodium is a semi-synthetic cephalosporin analog with broad-spectrum antibiotic action due to inhibition of bacterial cell wall synthesis . The content of the four components of the reaction mixture, namely, CEZ, TDA, METzAA, and TzAA, during the enzymatic synthesis of CEZ was assessed by HPLC .Molecular Structure Analysis
Cefazolin Sodium has a chemical formula of C14H14N8O4S3 and a molecular weight of 454.50 g/mol . Solid-state NMR, thermogravimetric analysis, X-ray diffraction, and Fourier-transform infrared spectroscopy were combined with theoretical calculation to investigate different crystal packings of α-cefazolin sodium obtained from three different vendors .Chemical Reactions Analysis
The relative response factors (RRFs) of ten cefazolin impurities were determined by quantitative nuclear magnetic resonance (qNMR) and high-performance liquid chromatography (HPLC) equipped with an ultraviolet (UV) detector .Physical And Chemical Properties Analysis
Cefazolin Sodium is a solid white to off-white lyophilized powder . The wavelengths within the range of 9102.7–8597.5 cm−1 are related to the specificity of the cefazolin sodium crystal lattice and the range of 6001.6–5496.4 cm−1 is associated with the quantitative content of cefazolin sodium .Scientific Research Applications
1. Toxicity Studies:
- A study by Chen et al. (2017) explored the embryotoxicity, cardiotoxicity, and neurotoxicity of cefazolin sodium impurities in zebrafish embryos and larvae. They found that certain impurities in cefazolin sodium, particularly MMTD and 7-ACA, are responsible for toxic effects like embryo deformities, impaired motor nerve function, and cardiac effects Chen et al., 2017.
2. Analytical Methods:
- Pedroso and Salgado (2014) developed and validated a microbiological assay by turbidimetry for determining the potency of cefazolin sodium in lyophilized powder form. Their method, based on the inhibitory effect of cefazolin sodium on Staphylococcus aureus, proved to be efficient and cost-effective for pharmaceutical quality control Pedroso & Salgado, 2014.
- Rechelo et al. (2019) developed a green method using Fourier-Transform Infrared (FT-IR) transmission spectrophotometry for quantifying cefazolin sodium in lyophilized powder. This method is notable for its environmental friendliness, precision, and cost-effectiveness Rechelo et al., 2019.
3. Physicochemical Properties:
- Nayak et al. (2019) and Trivedi et al. (2019) conducted studies on the effects of the Consciousness Energy Healing Treatment on the physicochemical and thermal properties of cefazolin sodium. These studies suggest potential improvements in solubility, bioavailability, and thermal stability of cefazolin sodium due to this treatment Nayak et al., 2019; Trivedi et al., 2019.
4. Clinical Applications:
- A study by Sai (2021) investigated the use of cefazolin sodium for perioperative prophylactic anti-infection in gynecological surgery, demonstrating its efficacy in preventing infections with minimal adverse reactions Sai, 2021.
- Kusaba (2009) discussed the safety and efficacy of cefazolin sodium in managing bacterial infections and its use in surgical prophylaxis. The study highlights cefazolin's established safety profile and efficacy compared to other antibiotics Kusaba, 2009.
5. Interaction Studies:
- Sultana and Arayne (2002) explored how essential and trace elements impact the antimicrobial activity of cefazolin sodium, revealing the influence of these elements on antibiotic efficacy Sultana & Arayne, 2002.
Safety And Hazards
Future Directions
Cefazolin Sodium has been used in clinical practice for about 40 years, and its efficacy and safety are well established compared with other antibiotics. Therefore, it has been chosen as a first-line anti-microbial for prophylaxis after various surgical procedures, including cardiovascular surgery, hysterectomy, arthroplasty and so on . The appropriate use of antibiotics, such as dosage, dosage intervals, and the duration of administration is required not only for the protection of patients’ health but also for the prevention of the development of drug resistance .
properties
IUPAC Name |
sodium;(6R,7R)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N8O4S3.Na/c1-6-17-18-14(29-6)28-4-7-3-27-12-9(11(24)22(12)10(7)13(25)26)16-8(23)2-21-5-15-19-20-21;/h5,9,12H,2-4H2,1H3,(H,16,23)(H,25,26);/q;+1/p-1/t9-,12-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKYBGKDCCEQQM-WYUVZMMLSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N8NaO4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901015786 | |
Record name | Cefazolin sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901015786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cefazolin sodium | |
CAS RN |
27164-46-1 | |
Record name | Cefazolin sodium [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027164461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefazolin sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901015786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium (6R-trans)-3-[[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-8-oxo-7-(1H-tetrazol-1-ylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.875 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CEFAZOLIN SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P380M0454Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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